![molecular formula C11H8FN B070266 2-Fluoro-6-phenylpyridine CAS No. 180606-17-1](/img/structure/B70266.png)
2-Fluoro-6-phenylpyridine
Overview
Description
2-Fluoro-6-phenylpyridine (2FPP) is a synthetic organic compound with a wide range of applications in the fields of medicinal chemistry and materials science. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and polymers. 2FPP is also used in the synthesis of biologically active compounds and as an analytical reagent. In addition, it has potential applications in the field of nanotechnology and materials science.
Scientific Research Applications
Selective C-H Fluorination
The compound plays a crucial role in the selective C-H fluorination of pyridines and diazines . The reaction between 2-phenylpyridine and two equivalents of AgF2 in acetonitrile at room temperature forms 2-fluoro-6-phenylpyridine . This process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules.
Synthesis of Fluorinated Pyridines
2-Fluoro-6-phenylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property makes them valuable in various chemical reactions and syntheses.
Palladium-Catalyzed C-H Fluorosilylation
The synthesis of 2-Fluoro-6-phenylpyridines can be achieved through different synthetic pathways. One notable method involves the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, leading to fluorosilylated 2-phenylpyridines in good to excellent yields. This method is significant in the field of organometallic chemistry.
Pharmaceutical Applications
Fluoropyridines, including 2-Fluoro-6-phenylpyridine, are used in the pharmaceutical industry. The presence of fluorine atoms in pharmaceuticals can improve their physical, biological, and environmental properties .
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings in the agricultural industry . Compounds like 2-Fluoro-6-phenylpyridine can be used to develop new agricultural products with improved properties.
Radiobiology
Methods for the synthesis of F18-substituted pyridines, including 2-Fluoro-6-phenylpyridine, are of interest in radiobiology . These compounds can be used as potential imaging agents for various biological applications.
properties
IUPAC Name |
2-fluoro-6-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUBWDOWSHTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376546 | |
Record name | 2-fluoro-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-phenylpyridine | |
CAS RN |
180606-17-1 | |
Record name | 2-fluoro-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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